molecular formula C10H17ClN2O B3085611 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1158213-35-4

2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride

Cat. No.: B3085611
CAS No.: 1158213-35-4
M. Wt: 216.71 g/mol
InChI Key: KBWAZAANXVFKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C10H16N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a propanol moiety, making it a versatile molecule for research and industrial purposes .

Scientific Research Applications

2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methyl-2-[(4-pyridinylmethyl)amino]-1-propanol with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The pyridine ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride is unique due to its combination of a pyridine ring, a propanol moiety, and a hydrochloride salt. This structure provides it with distinct chemical reactivity and a wide range of applications that are not shared by its simpler analogs .

Properties

IUPAC Name

2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-3-5-11-6-4-9;/h3-6,12-13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWAZAANXVFKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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